NC9 TG2 inhibitor

Conformational biosensor GTP binding Allosteric inhibition

TG2 inhibitor substitution risks experimental irreproducibility-close structural analogs can produce opposing cellular effects despite similar enzyme inhibition. NC9 (CAS 1352090-52-8) eliminates this uncertainty as the original, extensively validated irreversible covalent inhibitor from the Keillor laboratory. • Locks TG2 in open conformation (2% residual closed), abolishing GTP binding • Intrinsic dansyl fluorescence (λex 340/λem 520 nm) enables label-free target engagement visualization • Validated anti-proliferative activity across GBM cell lines (U87, U251, T98G) at 10 µM with shRNA specificity controls • Complete osteoblast mineralization arrest at ≥25 µM with defined FXIIIA colocalization. BenchChem ensures authenticated quality and reliable global supply.

Molecular Formula C35H47N5O8S
Molecular Weight 697.848
CAS No. 1352090-52-8
Cat. No. B609490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC9 TG2 inhibitor
CAS1352090-52-8
SynonymsNC9;  NC 9;  NC-9 TG2 inhibitor
Molecular FormulaC35H47N5O8S
Molecular Weight697.848
Structural Identifiers
SMILESO=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(NCCOCCOCCNS(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)=O
InChIInChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1
InChIKeyPEXQGECJXSNLDT-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NC9 TG2 Inhibitor: Baseline Characterization


NC9 (Cbz-Lys(Acr)-PEG2-dansyl) is a targeted, irreversible covalent inhibitor of human tissue transglutaminase 2 (TG2) developed by the Keillor laboratory at the University of Ottawa [1]. It belongs to the peptidomimetic acrylamide class and reacts exclusively at the TG2 transamidase active-site cysteine, forming a covalent thioether adduct that permanently inactivates the enzyme's calcium-dependent crosslinking activity [2]. Critically, this covalent modification allosterically locks TG2 in its open/extended conformation, thereby disrupting the GTP-binding pocket and abolishing GTPase signaling function — a dual inhibition mechanism validated through FLIM-FRET conformational biosensors and native PAGE analysis [3]. NC9 also inhibits Factor XIIIA (FXIIIA), a closely related transglutaminase family member [1]. The molecule incorporates a dansyl fluorophore (λex ~340 nm, λem ~520 nm), conferring intrinsic fluorescence that enables direct visualization of target engagement without secondary labeling reagents [4]. NC9 has been characterized as the original 'hit' compound from which optimized analogs (VA4, VA5, AA9) were subsequently derived through systematic structure-activity relationship (SAR) studies by the same group [5].

Why Generic Substitution Fails for NC9


TG2 inhibitors are not functionally interchangeable despite sharing a common nominal target. Three critical variables preclude simple substitution among in-class compounds: (1) conformational fate upon target engagement — irreversible inhibitors such as NC9 permanently lock TG2 in an open conformation that disrupts GTP binding, whereas reversible inhibitors like CP4d (Ki = 174–1000 nM) permit the enzyme to re-enter the closed, GTP-binding-competent state [1]; (2) structural determinants of cellular efficacy — close structural analogs of NC9 (e.g., VA5, differing only in the PEG linker composition) produce divergent and even opposing effects on cancer cell proliferation despite comparable in vitro enzyme inhibition, demonstrating that potency against isolated enzyme (kinact/KI) does not predict cellular or functional outcome [2]; and (3) physicochemical properties governing membrane permeability and intracellular target access — among the Keillor-series acrylamide inhibitors, Log Pe values span a >100-fold range (−4.66 to −6.5), directly impacting the compound's ability to reach cytosolic TG2 pools [3]. These factors collectively mean that substituting NC9 with a different TG2 inhibitor — even one with superior biochemical potency — may yield qualitatively different biological results, compromising experimental reproducibility and data interpretability. The evidence below quantifies these differentiation dimensions.

NC9 TG2 Inhibitor: Comparative Evidence


Conformational Locking Fate: NC9 vs. CP4d

NC9 and the reversible inhibitor CP4d produce opposite conformational outcomes upon TG2 binding, as directly measured by native PAGE analysis of recombinant TG2 [1]. In the presence of 500 µM GTP, CP4d permits 10 ± 2.5% of TG2 to remain in the closed (GTP-binding-competent) conformation, whereas NC9 reduces the closed-conformation fraction to 2 ± 0.5% — a five-fold difference in the residual GTP-binding-competent enzyme pool. This differential conformational fate translates into distinct effects on GTP binding to endogenous TG2 in SCC-13 cells: NC9, VA4, and VA5 almost completely abolish GTP-agarose pull-down of endogenous TG2, while CP4d shows markedly less suppression of GTP binding in the same cellular context [1]. The mechanistic basis is established: NC9's irreversible covalent attachment at Cys277 prevents the conformational collapse required to reform the GTP-binding pocket, whereas CP4d's reversible, non-covalent binding permits dynamic opening/closing transitions [2].

Conformational biosensor GTP binding Allosteric inhibition Cancer stem cell

Glioblastoma Colony Formation: NC9 vs. VA5

Despite near-identical chemical structures (differing only in the polyethylene glycol linker composition — NC9 uses a PEG2-dansyl moiety) and comparable in vitro enzyme inhibition parameters, NC9 and VA5 produce opposing effects on GBM cell proliferation [1]. In a soft agarose colony formation assay with U87 glioblastoma cells treated at 10 µM for 2 weeks, NC9 significantly reduced colony growth, whereas VA5 promoted colony growth in the same cell line [1]. In T98G cells, NC9 suppressed colony formation while VA5 had no effect. This functional divergence was confirmed by EdU incorporation: NC9 and VA4 slowed the proliferation rate of GBM cells, but VA5 had no effect on cell cycle progression [1]. The molecular basis for this differential activity is attributed to differences in the PEG linker region: NC9's longer, more flexible PEG2 linker was found through molecular modeling to produce suboptimal binding affinity, yet this structural feature, when rigidified in VA5, paradoxically abrogated anti-proliferative activity despite preserving enzyme inhibition [1]. NC9 and VA4 both also reduced neurosphere size in patient-derived mesenchymal (TS543) and proneural (TS565) GBM subtypes, whereas the classical subtype (TS676, lowest TG2 expression) was unaffected [1].

Glioblastoma Colony formation assay Structure-activity relationship PEG linker

Kinetic Parameters: NC9 vs. VA4

NC9 served as the parent 'hit' compound in the Keillor group's systematic SAR campaign that ultimately produced VA4, an optimized inhibitor with improved kinetic parameters [1]. NC9 exhibits an inhibition constant KI of 34 µM and an overall efficiency ratio kinact/KI of 0.08 µM⁻¹min⁻¹ (equivalent to 80,000 M⁻¹min⁻¹), as determined by continuous spectrophotometric assay using recombinant human TG2 [2]. The optimized analog VA4 achieves a KI of 9.0–12.9 µM (depending on the specific study and fitting method), representing a 2.6- to 3.8-fold improvement in binding affinity [1]. VA4 also demonstrates an EC50 of 3.9 µM for inhibiting epidermal cancer stem cell (SCC-13-derived ECS) Matrigel invasion, characterized in the J. Med. Chem. 2017 paper as 'a significant improvement over our previously reported hit NC9' [1]. Despite this potency gap, NC9 remains the most extensively characterized compound across the broadest range of biological models (GBM, breast cancer, squamous cell carcinoma, osteoblast differentiation), providing a richer contextual dataset for experimental design than the more potent but less broadly validated VA4 [2][3].

Covalent inhibitor kinetics kinact/KI Target engagement efficiency SAR optimization

Membrane Permeability: NC9 vs. VA4 and AA9

Parallel artificial membrane permeability assay (PAMPA) using a hexadecane membrane model was employed to rank-order Keillor-group irreversible TG2 inhibitors by their passive membrane permeability [1]. In this head-to-head comparison, NC9 exhibited a Log Pe value of −5.26 ± 0.01, positioning it between the more permeable VA4 (Log Pe = −4.66 ± 0.04) and the considerably less permeable AA9 (Log Pe = −6.5 ± 0.5) [1]. This represents an approximately 4-fold permeability advantage for VA4 over NC9, and an approximately 60-fold advantage for NC9 over AA9 (on a linear Pe scale). The permeability ranking (VA4 > NC9 > AA9) correlates inversely with molecular weight in this series but is also influenced by hydrogen bond donor/acceptor count and overall lipophilicity. Notably, all three compounds demonstrated minimal reactivity with glutathione in a colorimetric DTNB assay, indicating that differential cellular activity among these inhibitors is driven primarily by permeability differences rather than off-target thiol reactivity [1]. NC9's intermediate permeability may be advantageous in certain experimental contexts where excessive membrane penetration could lead to non-specific compartmentalization, while still providing sufficient intracellular access to engage cytosolic TG2 pools.

PAMPA Membrane permeability Intracellular target engagement Log Pe

Dansyl Fluorophore: Label-Free Target Engagement

NC9 incorporates a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore in its PEG2 linker region, conferring intrinsic fluorescence with excitation/emission maxima suitable for standard DAPI/FITC filter sets (λex ~340 nm, λem ~500–520 nm) [1]. This structural feature has been exploited experimentally to directly visualize NC9 localization by fluorescence microscopy without the need for secondary antibodies or ligand-conjugated fluorophores. In MC3T3-E1 osteoblast cultures, intracellular immunofluorescence demonstrated complete colocalization (yellow) of NC9's dansyl fluorescence with FXIIIA immunostaining, directly confirming that NC9 targets and covalently labels active transglutaminase enzymes in situ [1]. In contrast, the optimized analogs VA4, VA5, and AA9 lack intrinsic fluorophores and require either radiolabeling, biotin conjugation, or immunodetection for target engagement studies [2][3]. The dansyl group also enabled the use of NC9 as a fluorescent activity-based probe: by monitoring the incorporation of NC9 into active TG enzymes, researchers distinguished which transglutaminase family members (TG2 vs. FXIIIA) contribute to crosslinking activity during osteoblast differentiation [1].

Dansyl fluorescence Label-free detection Target engagement Cellular imaging

Osteoblast Mineralization Inhibition by NC9

NC9 produces concentration-dependent inhibition of osteoblast mineralization in MC3T3-E1 cultures, providing a quantitative functional benchmark for bone biology applications [1]. At 25 µM, NC9 reduced in situ transglutaminase activity to 51% of control as measured by biotin-pentylamine incorporation fluorescence intensity. Calcium deposition in the cell layer was reduced to 46%, 12%, and 9% of control at 10, 25, and 50 µM NC9 respectively, demonstrating a steep concentration-response relationship. Von Kossa staining confirmed complete absence of mineralization at 25 and 50 µM NC9. Type I collagen (COL I) deposition, assessed by Picrosirius staining, was reduced to 61%, 45%, and 19% of control levels at 10, 25, and 50 µM NC9 respectively [1]. The mechanism in this system is predominantly mediated through FXIIIA inhibition rather than TG2, as NC9 colocalized exclusively with FXIIIA (not TG2) on the osteoblast plasma membrane [1]. At 50 µM, NC9 also destabilized microtubules, evidenced by decreased 150 kDa Glu-tubulin and increased 50 kDa tubulin levels in the plasma membrane fraction [1]. This dual FXIIIA/microtubule effect distinguishes NC9 from TG2-selective inhibitors that may not recapitulate the osteoblast phenotype.

Osteoblast differentiation Mineralization Bone biology FXIIIA

NC9 TG2 Inhibitor: Application Scenarios


GBM Proliferation and Colony Formation Assays

NC9 is the appropriate choice for GBM colony formation and proliferation studies based on its demonstrated TG2-dependent anti-proliferative activity across multiple GBM cell lines (U87, U251, T98G) at 10 µM, validated through shRNA-mediated TG2 knockdown specificity controls confirming that the effect is lost upon TG2 silencing [1]. Importantly, NC9 also reduces neurosphere size in patient-derived mesenchymal (TS543) and proneural (TS565) GBM subtypes, extending its utility beyond established cell lines to clinically relevant primary tumor models [1]. The compound's well-characterized lack of effect on TG2-null 1321N cells provides a built-in negative control for ruling out non-specific toxicity [1]. Researchers should note that the close analog VA5 fails to inhibit GBM colony formation despite comparable enzyme inhibition, making NC9 the preferred reference compound when TG2-dependent anti-cancer effects are the experimental endpoint [1].

TG2 Conformational Studies: Open-State Locking

For studies where the experimental objective is to distinguish TG2's transamidase activity from its GTP-binding/signaling function, NC9 provides the most extensively validated tool for irreversibly locking TG2 in the open conformation with near-complete GTP-binding abolition (2 ± 0.5% residual closed conformation under GTP-stabilizing conditions) [2]. This stands in mechanistic contrast to the reversible inhibitor CP4d, which permits 10 ± 2.5% residual closed conformation and partial GTP-binding preservation [2]. The conformational effect has been independently confirmed by three orthogonal methods: FLIM-FRET conformational biosensors in live cells, native PAGE mobility shift assays with recombinant protein, and GTP-agarose pull-down from cellular extracts [2][3]. NC9 is therefore the recommended tool for experiments that require definitive separation of TG2's enzymatic (transamidation) and signaling (GTPase) functions.

Intracellular Target Engagement via Dansyl Fluorescence

NC9 is uniquely suited among the major Keillor-series TG2 inhibitors (VA4, VA5, AA9) for studies requiring direct visualization of inhibitor distribution and target engagement, owing to its intrinsic dansyl fluorophore (λex ~340 nm, λem ~520 nm) that enables fluorescence microscopy without secondary labeling [4]. This property has been successfully exploited to demonstrate that NC9 colocalizes with active FXIIIA on the osteoblast plasma membrane and to distinguish which transglutaminase family members contribute to cellular crosslinking activity during differentiation [4]. For assay development, compound quality control (e.g., verifying cellular uptake by fluorescence), and co-localization studies where the spatial distribution of the inhibitor relative to its targets is the primary readout, NC9's label-free fluorescence detection represents a significant practical advantage over non-fluorescent comparators.

Osteoblast Differentiation and Mineralization Studies

For bone biology applications, NC9 offers a well-characterized concentration-response relationship for osteoblast mineralization inhibition: TG activity reduced to 51% at 25 µM, Ca²⁺ deposition reduced to 46%/12%/9% at 10/25/50 µM, and complete mineralization arrest (von Kossa) at ≥25 µM [4]. These quantitative benchmarks enable researchers to select appropriate concentrations for partial vs. complete transglutaminase inhibition in osteoblast cultures. Users should note that in this cellular context, NC9's effects are predominantly mediated through FXIIIA rather than TG2 inhibition, as evidenced by dansyl-NC9 colocalization exclusively with FXIIIA on the osteoblast surface [4]. This makes NC9 particularly valuable for studies of FXIIIA-dependent matrix secretion and microtubule dynamics in bone-forming cells.

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